

# The N1 Position of Pseudouridine: A Nexus of Reactivity and Biological Function

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## Compound of Interest

Compound Name: *N1-Cyanomethyl pseudouridine*

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The isomerization of uridine to pseudouridine ( $\Psi$ ), the most abundant RNA modification, introduces a seemingly subtle yet profound change in the nucleobase's chemical landscape. The shift of the glycosidic bond from the N1 to the C5 position of the uracil ring liberates the N1 atom, bestowing it with a reactive imino group (-NH). This guide provides a comprehensive exploration of the reactivity of the N1 position of pseudouridine, its biological implications, and its exploitation in modern therapeutics, particularly in the realm of mRNA vaccines.

## Physicochemical Properties of the N1 Position

The N1 position of pseudouridine is a hydrogen bond donor, a property absent in uridine. This additional functionality has significant consequences for RNA structure and function. The pKa of the N1 proton is approximately 9.1-9.2, while the N3 proton has a pKa of about 9.5-9.6.[1][2] This indicates that the N1 proton is slightly more acidic and reactive than the N3 proton.

The presence of the N1-H group allows for the formation of an additional hydrogen bond, which can contribute to the thermodynamic stability of RNA duplexes.[3][4][5] This stabilization is context-dependent, influenced by the identity of the opposing base and the neighboring base pairs.[3][4] The N1-H can also coordinate a water molecule, further rigidifying the sugar-phosphate backbone.[5]

## Chemical Reactivity and Detection Methods

The unique reactivity of the N1 position has been harnessed for the development of specific chemical methods to detect and quantify pseudouridine in RNA.

## Carbodiimide (CMC) Chemistry

N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) is a chemical probe that reacts with the N1 and N3 positions of pseudouridine. Under alkaline conditions (pH 10.4), the CMC adduct at the N3 position of uridine and the N1 position of pseudouridine is labile and can be removed, while the adduct at the N3 position of pseudouridine remains stable.<sup>[6][7][8]</sup> This differential reactivity allows for the specific labeling of pseudouridine. The bulky CMC adduct blocks reverse transcriptase, leading to a stop in cDNA synthesis that can be detected by sequencing.<sup>[7][8]</sup>

## Acrylonitrile Cyanoethylation

Acrylonitrile selectively cyanoethylates the N1 position of pseudouridine under mildly alkaline conditions (pH 8.6-8.8).<sup>[9][10][11]</sup> Uridine is significantly less reactive under these conditions.<sup>[9]</sup> The addition of a cyanoethyl group results in a mass shift of 53 Da, which can be detected by mass spectrometry.<sup>[9]</sup> The ratio of N1 to N3 deprotonation is approximately 4:1, and the N1 position is inherently more reactive, possibly due to less steric hindrance compared to the N3 position.<sup>[9]</sup>

## Bisulfite Modification

Bisulfite treatment at neutral pH can selectively modify pseudouridine while leaving uridine largely unreacted.<sup>[12][13]</sup> The resulting bisulfite adduct on pseudouridine is stable and can induce deletions during reverse transcription, providing a signature for pseudouridine detection in sequencing data.<sup>[14][15][16]</sup> In contrast, the bisulfite adduct on uridine is unstable and reverts to uridine under alkaline conditions.<sup>[12]</sup>

## Quantitative Data on N1 Reactivity

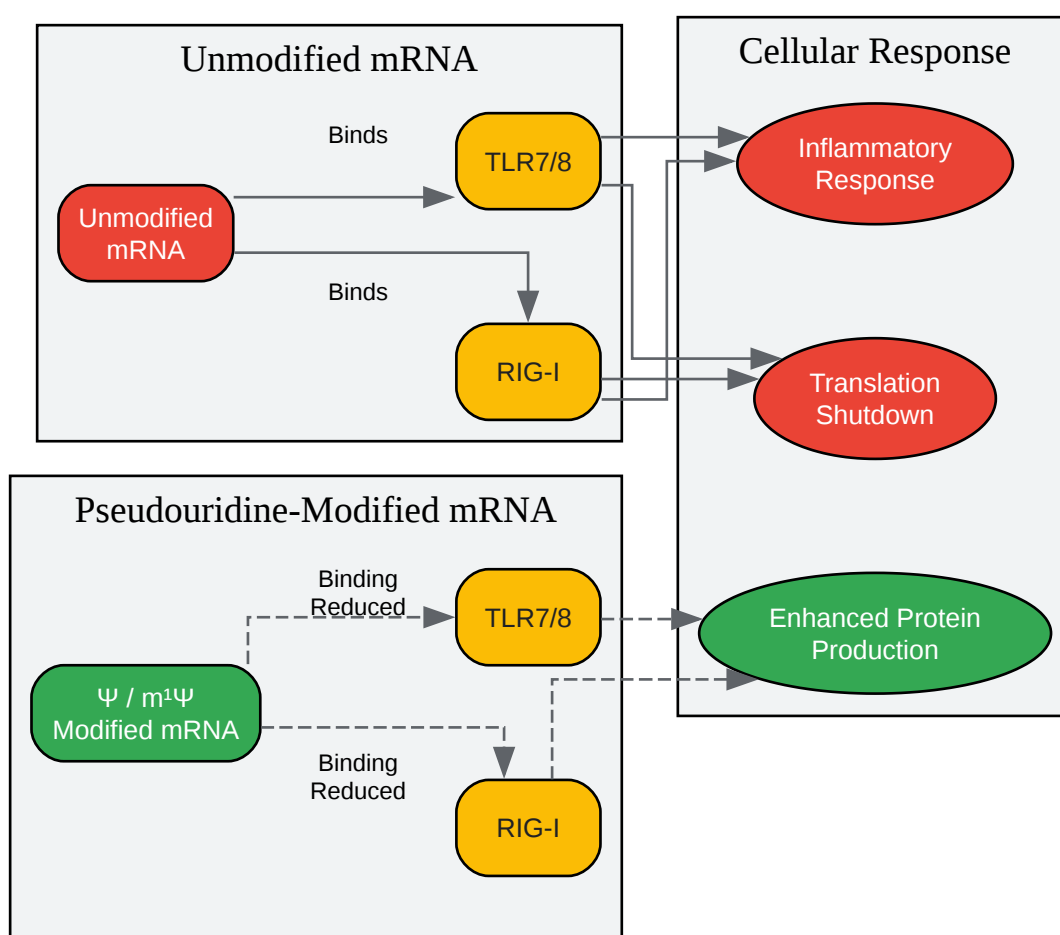
The following table summarizes key quantitative data related to the reactivity and properties of the N1 position of pseudouridine.

Parameter	Value	Compound	Conditions	Reference(s)
pKa (N1-H)	9.1 - 9.2	Pseudouridine	[1][2]	
pKa (N3-H)	9.5 - 9.6	Pseudouridine	[1][2]	
Reaction Rate Constant (k) with NaHSO <sub>3</sub> (M <sup>-1</sup> s <sup>-1</sup> )	~0.002	Pseudouridine (Ψ)	2 M NaHSO <sub>3</sub> , pH 5	[13]
Reaction Rate Constant (k) with NaHSO <sub>3</sub> (M <sup>-1</sup> s <sup>-1</sup> )	~0.0005	N1- methylpseudouri dine (m <sup>1</sup> Ψ)	2 M NaHSO <sub>3</sub> , pH 5	[13]
Reaction Rate Constant (k) with NaHSO <sub>3</sub> (M <sup>-1</sup> s <sup>-1</sup> )	~0.004	Uridine (U)	2 M NaHSO <sub>3</sub> , pH 5	[13]
Reaction Rate Constant (k) with NaHSO <sub>3</sub> (M <sup>-1</sup> s <sup>-1</sup> )	~0.0015	Pseudouridine (Ψ)	2 M NaHSO <sub>3</sub> , pH 7	[13]
Reaction Rate Constant (k) with NaHSO <sub>3</sub> (M <sup>-1</sup> s <sup>-1</sup> )	~0.0008	N1- methylpseudouri dine (m <sup>1</sup> Ψ)	2 M NaHSO <sub>3</sub> , pH 7	[13]
Reaction Rate Constant (k) with NaHSO <sub>3</sub> (M <sup>-1</sup> s <sup>-1</sup> )	~0.0025	Uridine (U)	2 M NaHSO <sub>3</sub> , pH 7	[13]
Thermodynamic Stability (ΔΔG° <sub>37</sub> , kcal/mol) of Ψ-A vs U-A pair	-0.4 to -1.5	RNA duplex	1 M NaCl	[3][4]

## Biological Significance: Evading the Innate Immune System

The N1 position of pseudouridine plays a crucial role in how mRNA is recognized by the innate immune system. The methylation of this position to form N1-methylpseudouridine ( $m^1\Psi$ ) is a key technology in the development of mRNA vaccines for COVID-19.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors 7 and 8 (TLR7/8) and the cytosolic sensor RIG-I, triggering an inflammatory response that can lead to the degradation of the mRNA and shutdown of translation.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The incorporation of pseudouridine, and even more so N1-methylpseudouridine, into mRNA transcripts significantly reduces the activation of these innate immune sensors.[\[17\]](#)[\[18\]](#)[\[20\]](#)[\[21\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) This immune evasion is thought to occur because the structural changes induced by these modifications interfere with the binding of the RNA to these receptors.[\[21\]](#)[\[22\]](#)[\[24\]](#) For instance, the N1-methyl group of  $m^1\Psi$  creates steric hindrance that is incompatible with the binding pocket of TLR7.[\[21\]](#)



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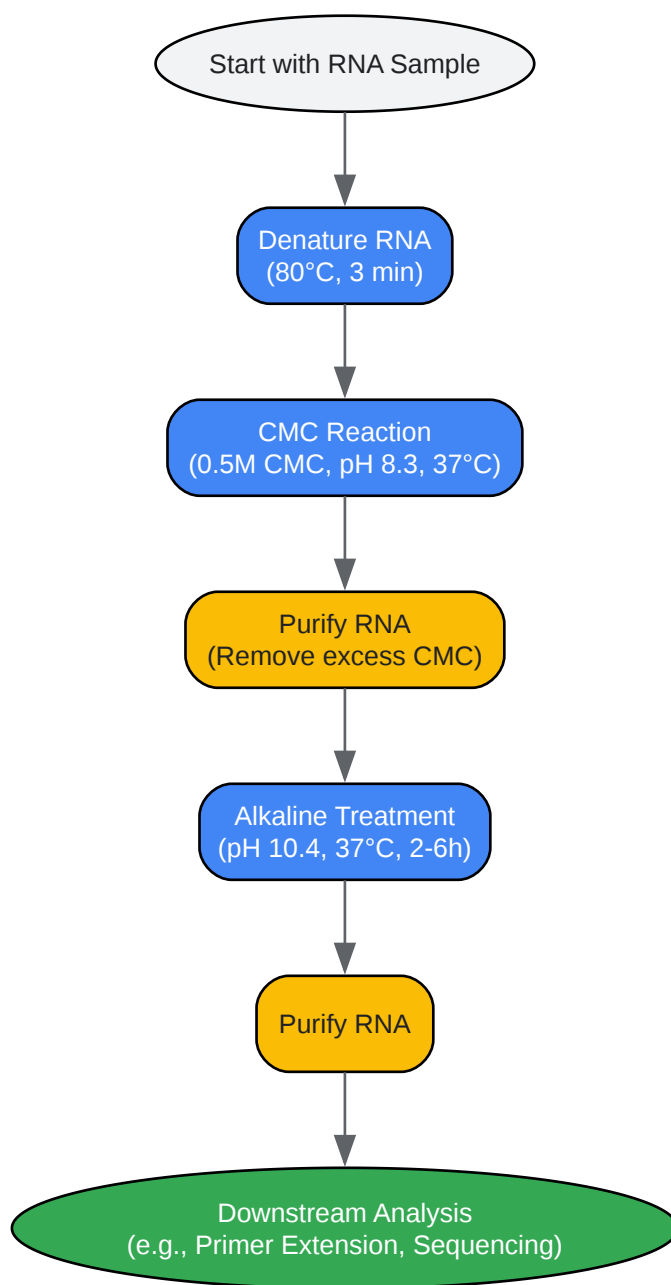
Caption: Innate immune evasion by modified mRNA.

## Experimental Protocols

### CMC Modification of Pseudouridine in RNA

This protocol is adapted from several sources for the detection of pseudouridine using CMC.<sup>[6][7][8][27]</sup>

- **RNA Denaturation:** Resuspend 5-10 µg of RNA in a final volume of 20 µL of water. Add 2.9 µL of 40 mM EDTA, and incubate at 80°C for 3 minutes to denature the RNA. Place on ice immediately.
- **CMC Reaction:** Prepare a fresh 0.5 M CMC solution in BEU Buffer (50 mM Bicine, 4 mM EDTA, 7 M Urea, pH 8.3). To the denatured RNA, add 100 µL of the 0.5 M CMC solution (for the +CMC sample) or 100 µL of BEU buffer without CMC (for the -CMC mock control). Incubate for 20-45 minutes at 37-40°C with shaking.
- **RNA Purification:** Purify the RNA to remove excess CMC. This can be done using phenol:chloroform extraction followed by ethanol precipitation or using a suitable RNA cleanup kit.
- **Alkaline Treatment (CMC Reversal):** Resuspend the RNA pellet in 30-40 µL of 50 mM sodium carbonate buffer (pH 10.4). Incubate at 37-50°C for 2-6 hours. This step removes CMC from uridine and guanosine residues.
- **Final RNA Purification:** Purify the RNA again using ethanol precipitation. The resulting RNA will have stable CMC adducts primarily at the N3 position of pseudouridine, which can be detected as reverse transcriptase stops.



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Caption: Workflow for CMC-based pseudouridine detection.

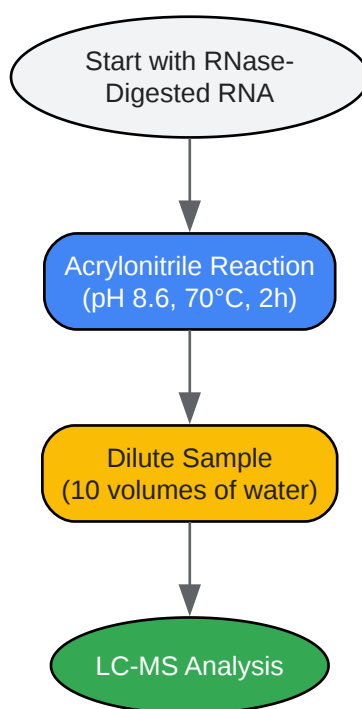
## Acrylonitrile Cyanoethylation for Mass Spectrometry

This protocol is based on the work of Mengel-Jorgensen et al.[9][10]

- **Reaction Setup:** In a microcentrifuge tube, combine <1 pmol of RNase-digested RNA in 5 µL of water, 34 µL of a solution containing 40% ethanol and 1.2 M triethylammonium acetate

(pH 8.6), and 1  $\mu$ L of acrylonitrile.

- Incubation: Incubate the reaction mixture at 70°C for 2 hours.
- Sample Preparation for MS: After incubation, dilute the reaction mixture with 10 volumes of water. The sample is now ready for LC-MS analysis. The cyanoethylated pseudouridine will exhibit a +53.0 Da mass shift.



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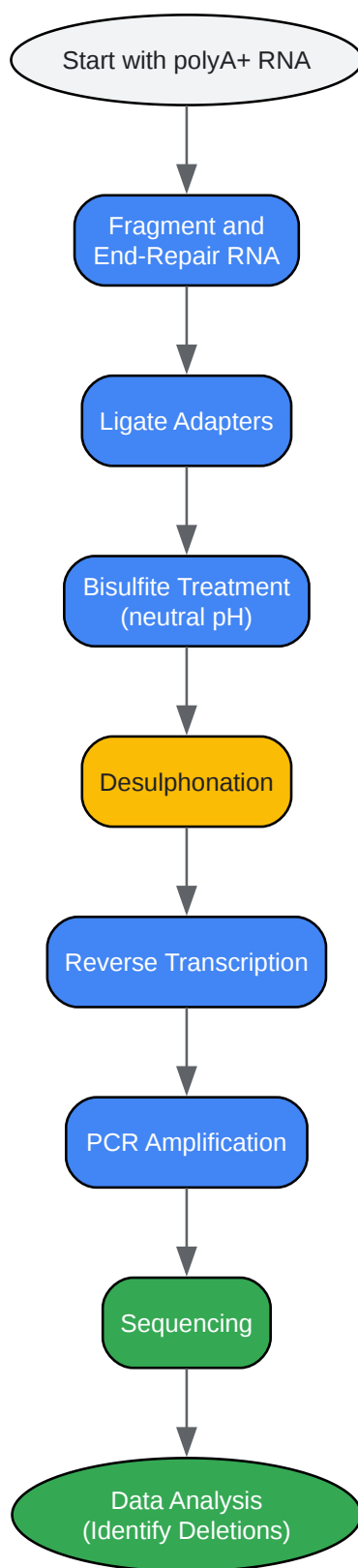
Caption: Workflow for acrylonitrile-based pseudouridine detection.

## Bisulfite Sequencing for Pseudouridine (BID-Seq)

This is a generalized workflow for bisulfite-induced deletion sequencing (BID-Seq).<sup>[12][14][15][16][28]</sup>

- RNA Fragmentation and End Repair: Fragment the polyA<sup>+</sup> selected RNA to the desired size. Repair the 3' and 5' ends using T4 Polynucleotide Kinase.
- Adapter Ligation: Ligate 3' and 5' adapters for sequencing.

- **Bisulfite Treatment:** Treat the RNA with a freshly prepared sodium bisulfite solution at a neutral pH (around 7.0) at 70°C for 4 hours. This selectively modifies pseudouridine.
- **Desulphonation:** Remove the bisulfite adducts from any reacted uridines by a brief alkaline treatment.
- **Reverse Transcription:** Perform reverse transcription using a polymerase such as SuperScript IV, which is sensitive to the pseudouridine-bisulfite adduct and will introduce deletions at these sites.
- **PCR Amplification and Sequencing:** Amplify the cDNA library and perform next-generation sequencing.
- **Data Analysis:** Align the sequencing reads to the reference transcriptome and identify sites with a high frequency of deletions in the bisulfite-treated sample compared to the control.



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Caption: Workflow for bisulfite-based pseudouridine sequencing.

## Conclusion

The N1 position of pseudouridine is a focal point of chemical reactivity that distinguishes it from its precursor, uridine. This unique feature not only underpins a suite of powerful techniques for its detection and quantification but also has profound biological consequences, most notably in the modulation of the innate immune response to RNA. A thorough understanding of the reactivity of the N1 position is therefore essential for researchers in the fields of RNA biology, epitranscriptomics, and for professionals involved in the development of next-generation RNA-based therapeutics. The continued exploration of this "fifth nucleoside" promises to unlock further insights into the intricate roles of RNA modifications in health and disease.

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